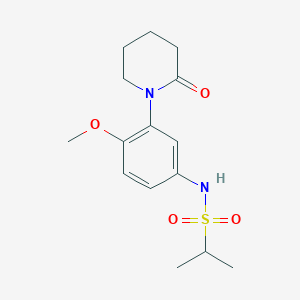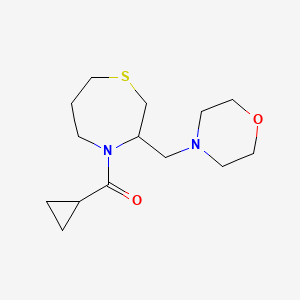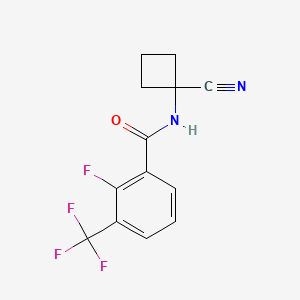
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the introduction of various substituents at the C1 position of the ethyl linking moiety. The papers describe the use of both racemic and chiral amino acids to introduce these substituents, which include alkyl and aryl groups . The synthesis process aims to create compounds with potent opioid kappa agonist activity, as demonstrated by the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, which showed significant analgesic effects in a mouse model .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Conformational analysis has been used to determine the preferred conformations of these molecules, suggesting that only those capable of adopting a conformation similar to the known kappa agonist U-50488 might possess the desired agonist properties . The optimized geometry of related compounds shows a non-planar structure between the phenyl ring and the pyrimidine ring, which may be relevant for the binding to the kappa opioid receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it can be inferred that the reactions likely involve standard organic synthesis techniques such as amide bond formation, alkylation, and arylation to introduce the various substituents at the C1 position .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the electronegative chlorine atom and the potential for intramolecular and intermolecular hydrogen bonding can affect properties such as solubility and stability . The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy, as well as density functional theory calculations, provide insights into the molecular vibrations and the effects of rehybridization and hyperconjugation on the stability of the dimer molecule .
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
A study by Katariya, Vennapu, and Shah (2021) focused on synthesizing novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds, including ones structurally related to "N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide," demonstrated promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, the compounds exhibited significant in vitro antibacterial and antifungal activities, indicating their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Neuroprotective and Antiviral Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative structurally related to "N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide" and evaluated its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and an increase in survival rates in infected mice. This highlights the compound's potential in treating viral encephalitis, underscoring its neuroprotective and antiviral applications (Ghosh et al., 2008).
Synthetic and Structural Studies
Research by Dawadi and Lugtenburg (2011) presented synthetic routes leading to compounds closely related to "N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide." These studies are essential for developing a deeper understanding of the structural requirements for biological activity and for facilitating the synthesis of novel compounds with potential therapeutic applications. The work also contributes to the field of organic chemistry by expanding methodologies for constructing complex molecules (Dawadi & Lugtenburg, 2011).
Mecanismo De Acción
Target of Action
The compound, also known as Pyraclostrobin , is primarily used as a fungicide in agriculture . It targets specific fungi such as Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases, and by targeting them, the compound helps protect crops from damage .
Mode of Action
Pyraclostrobin belongs to the strobilurin group of fungicides . It acts through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to mitochondrial respiration . By inhibiting the electron transfer within the respiratory chain, it disrupts the energy production of the fungi, leading to their death .
Pharmacokinetics
The pharmacokinetics of Pyraclostrobin involve absorption, distribution, metabolism, and excretion (ADME). After oral administration to rats, about 50% of the dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .
Result of Action
The primary result of the compound’s action is the prevention of fungal growth, thereby protecting plants from disease . This is achieved by disrupting the fungi’s energy production, leading to their death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. , and by another as possibly significantly biodegradable. This suggests that environmental conditions, such as soil composition and temperature, could impact its persistence and effectiveness.
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHYGOZBCXTKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)
![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)
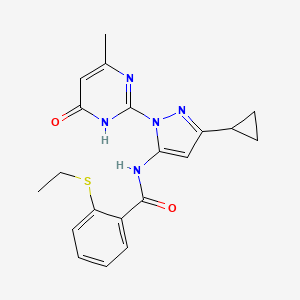
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
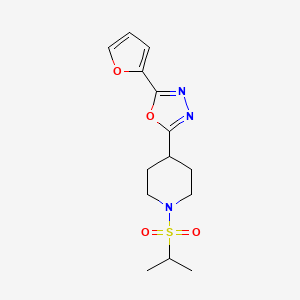
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)
